molecular formula C22H29N3OS B2708190 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921895-17-2

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2708190
M. Wt: 383.55
InChI Key: UBSHGFSCJFMFEK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is part of a broader class of chemicals explored for their synthetic utility and chemical reactivity. For instance, the structural features of tetrahydroquinoline and pyrrolidine derivatives have been leveraged in the synthesis of compounds with potential insecticidal properties, as evidenced by Bakhite et al. (2014), who synthesized pyridine derivatives demonstrating notable activity against the cowpea aphid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Similarly, Zhu and Seidel (2016) incorporated pyrrolidine and tetrahydroisoquinoline in a redox-neutral amine C-H functionalization step, highlighting a novel variant of the Ugi reaction that emphasizes the compound's relevance in innovative chemical synthesis (Zhu & Seidel, 2016).

Pharmacological Research

Although direct pharmacological applications of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide were not highlighted, the structural motifs such as tetrahydroquinoline and pyrrolidine are frequently mentioned in the context of designing new pharmacologically active molecules. For instance, Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides to evaluate their opioid kappa agonist properties, demonstrating the medicinal chemistry potential of related structures (Barlow et al., 1991).

Materials Science and Catalysis

In materials science and catalysis, the structural components of the compound, such as tetrahydroquinoline, play a crucial role. Adamovich et al. (2021) detailed the preparation of phosphorescent red iridium(III) emitters using a related ligand structure, showcasing the compound's potential application in the development of new materials for organic light-emitting diodes (OLEDs) (Adamovich, Benavent, Boudreault, Esteruelas, López, Oñate, & Tsai, 2021).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-24-10-4-6-17-14-18(8-9-20(17)24)21(25-11-2-3-12-25)16-23-22(26)15-19-7-5-13-27-19/h5,7-9,13-14,21H,2-4,6,10-12,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSHGFSCJFMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

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